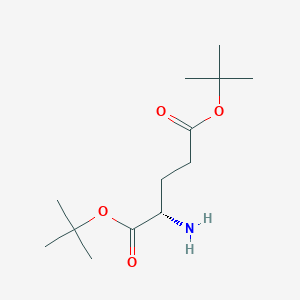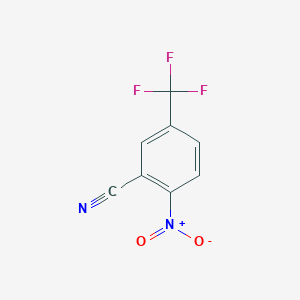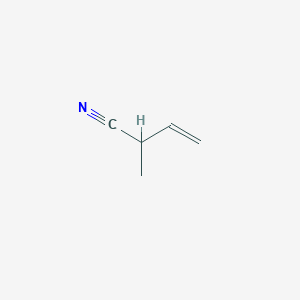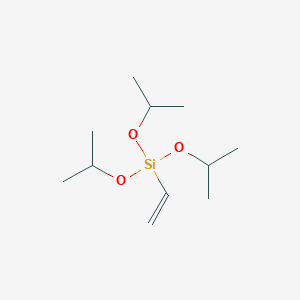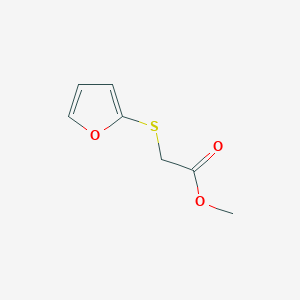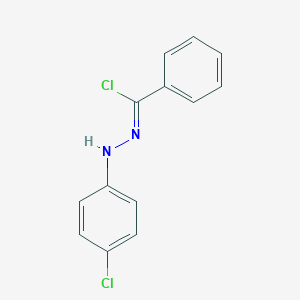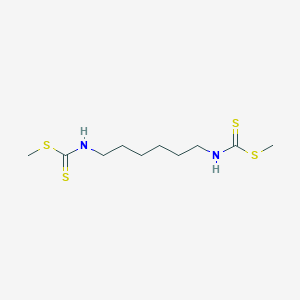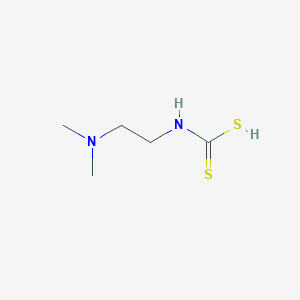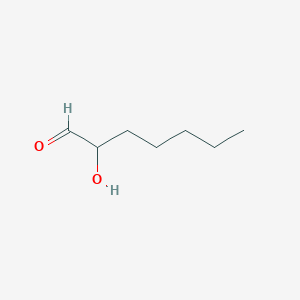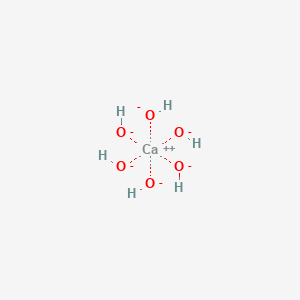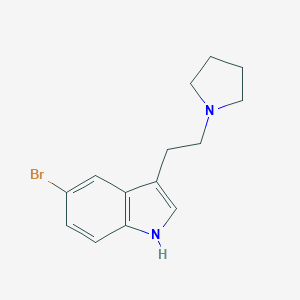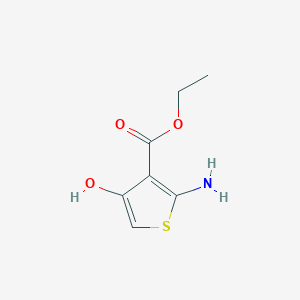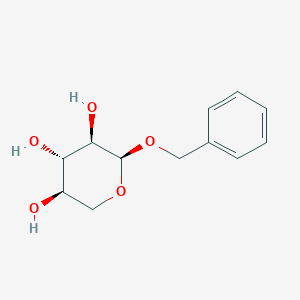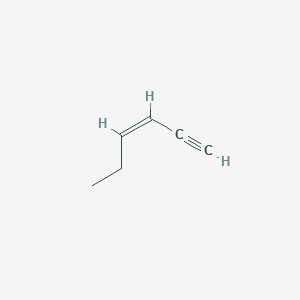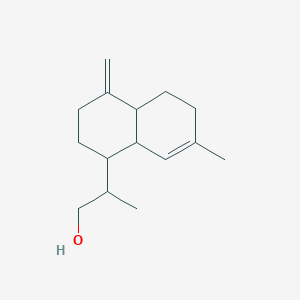
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic molecule that can be produced through a variety of methods, and its unique structure makes it an attractive candidate for a range of applications.
Applications De Recherche Scientifique
Ring Contraction and Protecting Groups
A study examined the effect of protecting groups on the reaction of alkenol derivatives like 2-(3,4-Dihydro-1-naphthalen-1-yl)propan-1-ol with thallium trinitrate (TTN). This reaction involved ring contraction, demonstrating high diastereoselectivity due to thallium(III) coordination. This finding illustrates the significance of protecting groups in chemical transformations, providing insights into the manipulation of similar naphthalene-based compounds (Ferraz & Silva, 2002).
Synthesis of Naphthalene Derivatives
A synthesis study focused on N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives from N-methyl-3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propan-1-amine. This research contributes to the development of novel naphthalene derivatives with potential applications in various chemical and pharmaceutical fields (Yang Jing, 2010).
Photophysical Properties of Derivatives
An investigation into the photophysical properties of 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one and its derivatives, which are models for PRODAN (6-propionyl-2-(dimethylamino)naphthalene), revealed insights into their emission and absorption behaviors. Such studies are crucial for understanding the photophysical behavior of related naphthalene derivatives (Lobo & Abelt, 2003).
Nanocatalysis in Synthesis
Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrated high efficiency and clean methodology. This underscores the potential of nanotechnology in enhancing chemical synthesis processes, especially for naphthalene-based compounds (Mokhtary & Torabi, 2017).
COX Inhibition by Naphthol Derivatives
A study synthesized naphthol derivatives like 2-(3'-hydroxypropyl)-naphthalen-1-ol and investigated their inhibitory effects on cyclooxygenase I and II. The results contribute to the understanding of anti-inflammatory properties and the potential medicinal applications of naphthalene derivatives (Kongkathip et al., 2005).
Propriétés
Numéro CAS |
18045-73-3 |
|---|---|
Nom du produit |
2-(7-Methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol |
Formule moléculaire |
C15H24O |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
2-(7-methyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C15H24O/c1-10-4-6-13-11(2)5-7-14(12(3)9-16)15(13)8-10/h8,12-16H,2,4-7,9H2,1,3H3 |
Clé InChI |
MYDKPYLMJFRWOU-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)C(=C)CCC2C(C)CO |
SMILES canonique |
CC1=CC2C(CC1)C(=C)CCC2C(C)CO |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



